Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester
Overview
Description
Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester, also known as Bis(2-chloroethyl) 2-chloroethylphosphonate, is a chemical compound with the molecular formula C6H12Cl3O3P . It has a molecular weight of 269.5 g/mol . The IUPAC name for this compound is 1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2 . The canonical SMILES representation is: C(CCl)OP(=O)(CCCl)OCCCl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 269.5 g/mol . The compound has a molecular formula of C6H12Cl3O3P .Scientific Research Applications
Polymer-Supported Phosphorus Compounds in Separation Processes
Phosphorus-containing compounds like Bis(2-chloroethyl) 2-chloroethylphosphonate play a crucial role in separation science and technology. Their unique properties, such as variable oxidation states and metal-binding capabilities, make them ideal for selective separations. Polymer-supported phosphorus compounds have been developed to improve separation technologies, which are essential for environmental and economic reasons .
Horticultural Applications: Ethylene Release
In horticulture, compounds that release ethylene, such as Bis(2-chloroethyl) 2-chloroethylphosphonate, are used to elicit ethylene-mediated responses. These include fruit loosening, leaf abscission, and fruit ripening. The kinetics of ethylene release from these compounds are influenced by environmental and physical factors, which can affect their efficacy in agricultural applications .
Synthesis of Organophosphorus Polymers
The compound is involved in the synthesis of organophosphorus polymers. These polymers have applications in various fields, including chemistry and biochemistry. The polymer chemistry of phosphorus is based on compounds with stable C-P bonds, which are crucial for creating materials with specific functionalities .
Development of Chelating Resins
Bis(2-chloroethyl) 2-chloroethylphosphonate can be used to develop chelating resins. These resins have significant applications in ion exchange processes and are vital for the purification and separation of different chemical species. The ability to engineer selectivity towards targeted substrates is a key advantage of these materials .
Chemical Synthesis Routes
This compound is also important in chemical synthesis routes such as the Arbuzov, Perkow, Mannich, and Kabachnik-Fields reactions. These reactions are fundamental in the preparation of various organophosphorus compounds, which have broad applications in both industrial and research settings .
Environmental Impact Studies
Research into the environmental impact of phosphorus-containing compounds, including Bis(2-chloroethyl) 2-chloroethylphosphonate, is crucial. Studies focus on their behavior in ecosystems, potential toxicity, and degradation products. Understanding these aspects is essential for developing safer and more sustainable chemical practices .
properties
IUPAC Name |
1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIDKSWYSYEFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(CCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027618 | |
Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
6294-34-4 | |
Record name | Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6294-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-chloroethyl) (2-chloroethyl)phosphonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9297 | |
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Record name | Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl) 2-chloroethylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BIS(2-CHLOROETHYL) (2-CHLOROETHYL)PHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E2R2KWC27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q & A
Q1: What is the significance of the Arbuzov rearrangement in the context of Bis(2-chloroethyl) 2-chloroethylphosphonate synthesis?
A1: The Arbuzov rearrangement is a crucial reaction pathway for synthesizing Bis(2-chloroethyl) 2-chloroethylphosphonate. The research paper "ARBUZOV REARRANGEMENT OF TRIS (β-CHLOROETHYL) PHOSPHITE TO BIS(2-CHLOROETHYL) 2-CHLOROETHYLPHOSPHONATE IN A FILM REACTOR" [] likely explores this specific reaction in detail. The paper likely investigates the use of a film reactor for this reaction, potentially offering advantages in terms of reaction efficiency, selectivity, or scalability compared to traditional methods.
Q2: How does high pressure impact the production of Ethephon from Bis(2-chloroethyl) 2-chloroethylphosphonate?
A2: The study "Improvement for Preparation of Ethephon Through High Pressure" [] investigates the utilization of high pressure conditions to synthesize Ethephon using Bis(2-chloroethyl) 2-chloroethylphosphonate as a starting material. The research likely examines the effect of high pressure on reaction yield and purity of the Ethephon product. A key finding is the achievement of 93% purity for the synthesized Ethephon, highlighting the potential benefits of this approach for industrial applications.
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